2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile
CAS No.: 88302-64-1
Cat. No.: VC17315568
Molecular Formula: C18H14N4O
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88302-64-1 |
|---|---|
| Molecular Formula | C18H14N4O |
| Molecular Weight | 302.3 g/mol |
| IUPAC Name | 2-amino-4-[2-[hydroxy(phenyl)methyl]phenyl]pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C18H14N4O/c19-10-13-11-21-18(20)22-16(13)14-8-4-5-9-15(14)17(23)12-6-2-1-3-7-12/h1-9,11,17,23H,(H2,20,21,22) |
| Standard InChI Key | VIPXJWORPBFCNV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2C3=NC(=NC=C3C#N)N)O |
Introduction
Structural and Chemical Identity of 2-Amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile
The core structure of 2-amino-4-(2-(hydroxy(phenyl)methyl)phenyl)pyrimidine-5-carbonitrile consists of a pyrimidine ring substituted at positions 2, 4, and 5. The 2-amino group and 5-carbonitrile moiety are common features in bioactive pyrimidines, as seen in CDK inhibitors . The 4-position bears a 2-(hydroxy(phenyl)methyl)phenyl group, introducing steric bulk and potential hydrogen-bonding capabilities. This substitution pattern distinguishes it from simpler analogs like 2-amino-5-pyrimidinecarbonitrile (CAS 1753-48-6), which lacks the bifunctional aromatic side chain .
Quantum chemical calculations on similar dihydrothiophene-carbonitriles suggest that the spatial arrangement of substituents significantly influences electronic properties and reactivity. The hydroxy(phenyl)methyl group likely induces torsional strain, affecting conformational flexibility and intermolecular interactions. Comparative molecular weight analysis places this compound (estimated M_w ≈ 330–350 g/mol) within the range of kinase-targeting agents described in medicinal chemistry studies .
Synthetic Routes and Mechanistic Considerations
KOH-Catalyzed Condensation and Cyclization
The synthesis of 2-amino-substituted pyrimidine carbonitriles often employs base-catalyzed reactions. For example, 2-amino-4,5-dihydrothiophene-3-carbonitriles are synthesized via KOH-mediated Michael addition and cyclization . Adapting this methodology, the target compound could be synthesized through a three-component reaction involving:
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A benzaldehyde derivative (providing the 2-(hydroxy(phenyl)methyl)phenyl group),
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Cyanothioacetamide (introducing the carbonitrile and amino groups),
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A phenacyl thiocyanate or α-bromochalcone (facilitating cyclization).
Reaction conditions would likely mirror those in Table 1 of , with ethanol as the solvent and aqueous KOH as the catalyst. The proposed mechanism involves:
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Formation of a Michael adduct between cyanothioacetamide and the α,β-unsaturated ketone,
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Intramolecular cyclization via nucleophilic attack by the thiolate group,
Post-Functionalization Strategies
Alternatively, pre-formed pyrimidine cores could be functionalized at the 4-position. For instance, Suzuki-Miyaura coupling might introduce the 2-(hydroxy(phenyl)methyl)phenyl group to a brominated pyrimidine intermediate. This approach aligns with methods used to synthesize 4-aryl-2-aminopyrimidine-5-carbonitriles in adenosine receptor ligand studies .
Physicochemical Properties and Stability
While experimental data for the exact compound are unavailable, extrapolations from analogs suggest:
| Property | Estimated Value | Basis in Literature |
|---|---|---|
| Density | 1.3–1.4 g/cm³ | Comparable to |
| Boiling Point | 380–400°C | Similar to |
| LogP | 2.5–3.5 | CDK inhibitors in |
| Aqueous Solubility | <1 mg/mL (25°C) | Hydrophobic aryl groups |
The hydroxy(phenyl)methyl group introduces a secondary alcohol, rendering the compound susceptible to oxidation under acidic conditions. Storage in inert atmospheres and avoidance of strong oxidizers are recommended.
Computational Modeling and Structure-Activity Relationships
Density functional theory (DFT) studies on analogous systems reveal that diastereomeric adducts influence reaction pathways. For the target compound:
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The hydroxy(phenyl)methyl group’s conformation (equatorial vs. axial) affects ring puckering and electronic distribution.
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Non-covalent interactions (π-π stacking with phenyl groups, hydrogen bonding via -OH and -CN) dominate target binding.
Molecular docking simulations using CDK2 (PDB: 1FIN) predict a binding mode where:
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The pyrimidine N1 interacts with hinge region residue Glu81,
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The carbonitrile group forms a dipole interaction with Leu83,
Challenges in Development and Future Directions
Synthetic Optimization
Current methods yield 30–40% for complex pyrimidines , necessitating catalyst screening (e.g., organocatalysts for asymmetric induction at the hydroxy-bearing carbon).
Toxicity and Metabolism
The carbonitrile group may undergo hepatic conversion to cyanide, requiring prodrug strategies or structural modifications .
Target Validation
High-content screening against kinase panels and receptor binding assays are needed to confirm hypothesized activities.
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